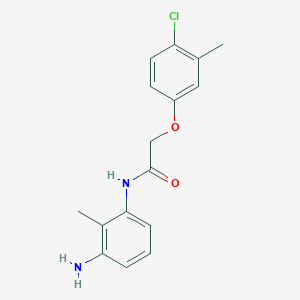
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known by its CAS number 1020056-29-4, is a compound that has garnered attention in recent years for its potential biological activities, particularly in cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₇ClN₂O₂
- Molecular Weight : 304.77 g/mol
- CAS Number : 1020056-29-4
The compound features a phenoxyacetamide structure with significant substituents that contribute to its biological activity. The presence of a chloro group and an amino group on the aromatic rings is crucial for its interaction with biological targets.
Research indicates that this compound exhibits anti-cancer properties through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.
- Autophagy : In addition to apoptosis, it promotes autophagic processes that can lead to cell death in resistant cancer cell lines.
- Inhibition of Tumor Growth : Studies demonstrate significant reductions in tumor size in vivo, particularly in xenograft models, indicating its potential as an anti-tumor agent.
In Vitro Studies
A study published in PubMed highlighted the efficacy of similar compounds with structural analogs showing high potency against various cancer cell lines, including melanoma and pancreatic cancer. For instance, lead compounds from the same family exhibited IC₅₀ values below 1 µM against resistant cell lines, showcasing their potential as therapeutic agents for difficult-to-treat cancers .
In Vivo Studies
In vivo experiments using A375 melanoma xenograft models revealed that treatment with this compound resulted in a marked decrease in tumor growth compared to controls. The compound demonstrated favorable pharmacokinetic properties that support its development as a viable therapeutic option .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications to the chemical structure significantly influence biological activity:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Para position (Cl) | Presence of Cl | Increases cytotoxicity against cancer cells |
| Meta position (NH₂) | Presence of NH₂ | Enhances binding affinity to target proteins |
| Aromatic ring | Methyl substitutions | Modulates lipophilicity and cellular uptake |
The presence of electron-withdrawing groups like chlorine enhances the overall activity by stabilizing the compound's interaction with biological targets.
属性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-12(6-7-13(10)17)21-9-16(20)19-15-5-3-4-14(18)11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNYYLODJVJDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














